

PF-05105679 as a selective TRPM8 blocker

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Compound of Interest		
Compound Name:	PF-05105679	
Cat. No.:	B609953	Get Quote

An In-depth Technical Guide to PF-05105679: A Selective TRPM8 Blocker

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures (<28°C) in mammals.[1][2][3] [4] It is activated by cooling agents such as menthol and icilin, leading to an influx of cations, most notably calcium (Ca²⁺), which functions as a critical second messenger.[1][5][6] The dysregulation of TRPM8 has been implicated in various pathological conditions, including chronic pain and migraine, making it a significant therapeutic target.[1][4]

PF-05105679 is a potent and orally active antagonist that selectively blocks the TRPM8 ion channel.[7][8][9] Developed as a potential analgesic for cold-related pain, it has been evaluated in preclinical and clinical studies to understand its efficacy and effects on thermoregulation.[3] [7][10] This document provides a comprehensive technical overview of **PF-05105679**, including its mechanism of action, quantitative data, experimental protocols, and clinical findings.

Mechanism of Action

TRPM8 channels are polymodal, responding to stimuli such as cold temperatures, voltage, and chemical agonists.[2][4] The activation of TRPM8, whether by cold or agonists like menthol, induces a conformational change that opens the channel's pore. This opening permits the influx of cations (including Na⁺ and Ca²⁺) down their electrochemical gradient, leading to membrane depolarization in sensory neurons.[6][11] This depolarization can trigger action potentials, transmitting the sensation of cold to the central nervous system.[11] The activity of TRPM8 is





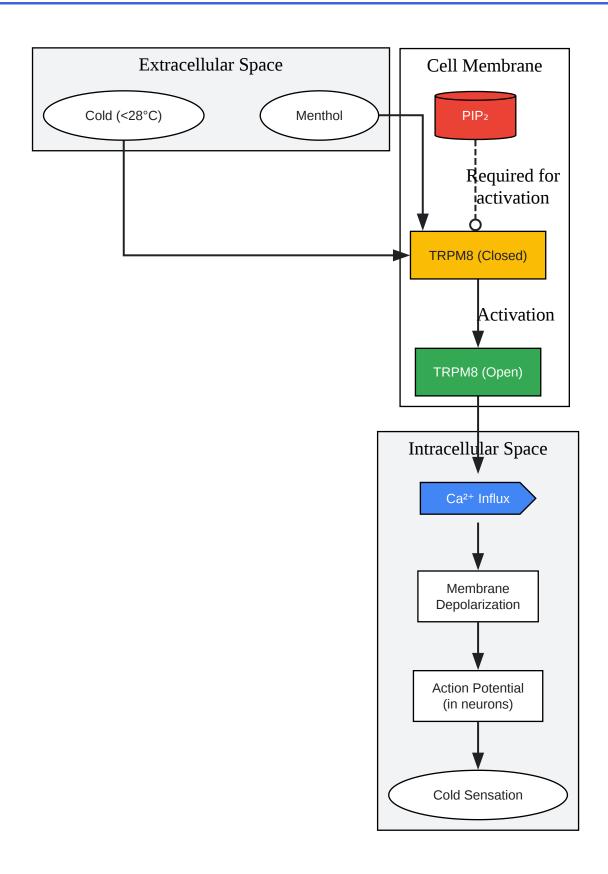


also modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for its activation.[5][12]

PF-05105679 acts as a direct blocker of the TRPM8 channel, preventing this ion influx. By binding to the channel, it inhibits the conformational changes required for opening, thereby blocking the downstream signaling cascade. This action effectively dampens the neuronal response to cold stimuli and TRPM8 agonists.

Below is a diagram illustrating the TRPM8 signaling pathway upon activation by cold or menthol.



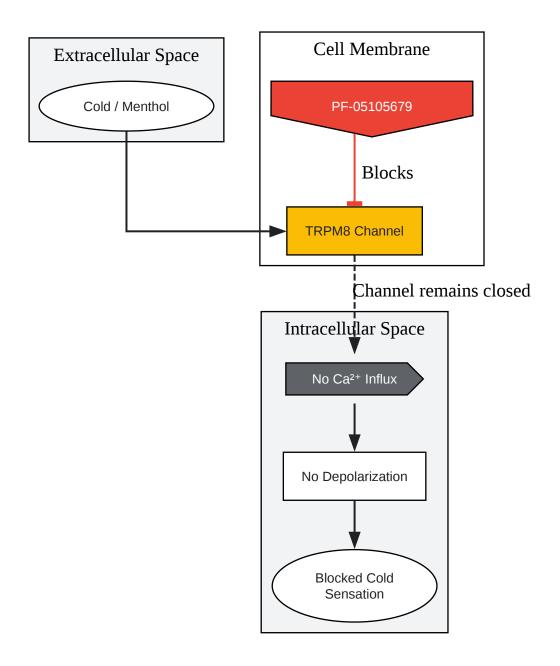


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TRPM8 activation by cold and menthol.



The following diagram illustrates the inhibitory action of **PF-05105679** on the TRPM8 channel.



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Inhibition of TRPM8 by PF-05105679.

Data Presentation

The following tables summarize the quantitative data for **PF-05105679** and common TRPM8 agonists.



Table 1: Potency and Selectivity of TRPM8 Antagonist PF-05105679

Compoun d	Target	Assay Type	Paramete r	Value	Selectivit y	Referenc e
PF- 05105679	TRPM8	In vitro	IC50	103 nM	>100-fold vs. TRPV1 and TRPA1	[8][9][13]

| PF-05105679 | TRPM8 | In vivo (guinea pig bladder) | IC50 | 200 nM | N/A |[13] |

Table 2: Pharmacokinetic Parameters of PF-05105679

Species	Administr ation	Dose	T ₁ / ₂ (hours)	CL (mL/min/k g)	Vss (L/kg)	Referenc e
Rat	IV / Oral	2 / 20 mg/kg	3.6	19.8	6.2	[8]

| Dog | IV / Oral | 0.2 / 20 mg/kg | 3.9 | 31 | 7.4 |[8] |

Table 3: Potency of Common TRPM8 Agonists

Compound	Target	Parameter	Value	Reference
Menthol	human TRPM8	EC ₅₀	81 ± 17 μM	[1]
Menthol	rat TRPM8	EC50	107 ± 8 μM	[1]
Icilin	human TRPM8	EC50	526 ± 24 nM	[1]
Icilin	CHO-mTRPM8	EC ₅₀	125 ± 30 nM	[14]

| WS-12 | TRPM8 | EC₅₀ | ~193 nM |[11] |



Experimental Protocols

The characterization of TRPM8 antagonists like **PF-05105679** relies on specific in vitro assays. The two primary methods are calcium imaging assays and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method quantifies intracellular calcium changes in cells expressing TRPM8 upon stimulation with an agonist, and the subsequent inhibition by an antagonist.

Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15] Activation of TRPM8 by an agonist (like menthol or icilin) causes an influx of extracellular calcium, leading to a measurable increase in fluorescence.[15] An antagonist will prevent or reduce this fluorescence increase.

Detailed Protocol:

- Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPM8 channel are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[14][15]
- Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown overnight to form a monolayer.
- Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for approximately 1 hour at 37°C.
- Compound Addition: The loading buffer is removed, and cells are washed. A buffer solution is added, followed by the test compound (PF-05105679) at various concentrations. Cells are incubated for a specified period.
- Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR).[14] A baseline fluorescence is recorded before the automated addition of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC₈₀).

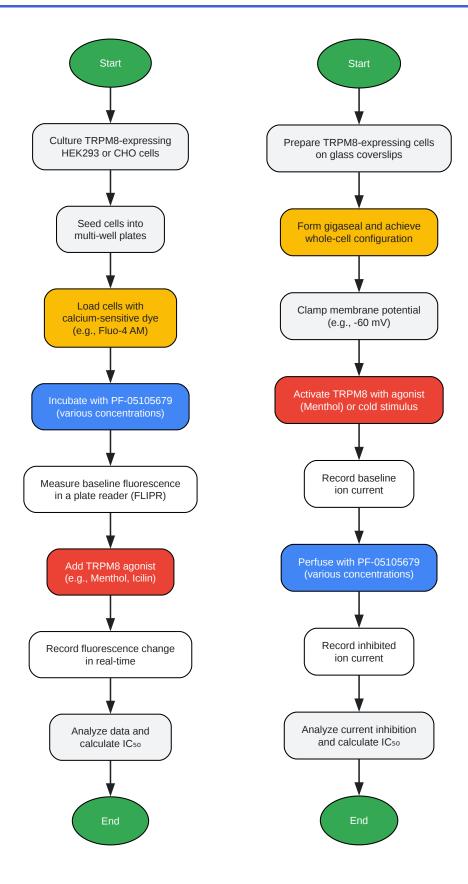






- Data Acquisition: Fluorescence intensity is monitored in real-time, immediately before and after agonist addition. The increase in fluorescence reflects the influx of calcium through TRPM8 channels.
- Data Analysis: The inhibitory effect of PF-05105679 is calculated by comparing the fluorescence peak in treated wells to control wells (agonist alone). An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.





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References

- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8: The Cold and Menthol Receptor TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Scraping through the ice: uncovering the role of TRPM8 in cold transduction PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-05105679 Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF 05105679 | CAS 1398583-31-7 | PF05105679 | Tocris Bioscience [tocris.com]
- 10. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Regulation of the cold-sensing TRPM8 channels by phosphoinositides and Gq-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]



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